molecular formula C14H10O3 B1361956 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid CAS No. 32730-10-2

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid

Cat. No.: B1361956
CAS No.: 32730-10-2
M. Wt: 226.23 g/mol
InChI Key: SEJNPUWLTFUDAI-UHFFFAOYSA-N
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Description

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is a complex organic compound belonging to the class of naphthofurans These compounds are characterized by a fused ring structure consisting of a naphthalene ring and a furan ring

Biochemical Analysis

Biochemical Properties

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit low inhibition of CYP450 enzymes, indicating its potential for metabolic stability . The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. It has been studied for its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, analogs of this compound have shown inhibitory activity against NF-κB, a transcription factor involved in inflammatory responses and cancer progression . This suggests that this compound may influence cell function by modulating key signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its analogs have been shown to inhibit NF-κB activity, which is crucial for regulating immune responses and cell survival . These binding interactions and subsequent changes in gene expression highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains good metabolic stability, which is essential for its long-term effects on cellular function . Understanding these temporal effects is crucial for optimizing its use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that its analogs exhibit potent cytotoxicity at low concentrations against various cancer cell lines . It is important to determine the threshold effects and potential toxic or adverse effects at high doses to ensure its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s low inhibition of CYP450 enzymes suggests that it may have minimal impact on metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . These interactions are important for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 1-naphthol with paraformaldehyde in the presence of magnesium chloride and triethylamine to form an intermediate compound. This intermediate is then subjected to further reactions, including bromination and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to reduce the carboxylic acid group to an alcohol.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-naphtho[1,2-b]furan-2-carboxylic acid
  • 5-Chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid

Uniqueness

3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and carboxylic acid functionality make it particularly versatile for various chemical reactions and applications .

Properties

IUPAC Name

3-methylbenzo[g][1]benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12(8)14(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJNPUWLTFUDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368515
Record name 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32730-10-2
Record name 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylnaphtho[1,2-b]furan-2-carboxylic acid
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